molecular formula C12H9N3 B1419859 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1168106-39-5

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1419859
CAS No.: 1168106-39-5
M. Wt: 195.22 g/mol
InChI Key: XWMVYDXYOLGHBU-UHFFFAOYSA-N
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Description

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrolo-pyrimidine ring system with a phenyl group attached at the 4-position. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is obtained by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo-pyrimidine core.

    Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step involves chlorination to introduce the chloro group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves palladium catalysts and boronic acids.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrolo-pyrimidines.

Scientific Research Applications

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Medicine: It is a key scaffold in the development of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their function. This interaction can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as :

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chloro group instead of a phenyl group, which can affect its reactivity and biological activity.

    4-Aminopyrrolo[2,3-d]pyrimidine: The presence of an amino group can enhance its binding affinity to certain targets.

    7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives with different substituents at the 4-position have been synthesized to explore their potential as therapeutic agents.

Properties

IUPAC Name

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVYDXYOLGHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of phenylboronic acid (1.59 g, 13.0 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 6.51 mmol), sodium carbonate (1.38 g, 13.0 mmol), PdCl2(dppf) (113 mg, 0.138 mmol) in dioxane (20 mL) and water (5 mL) was purged with argon gas for 10 minutes and then heated by microwave irradiation at 150° C. for 1 hour. Brine was added to the reaction mixture and the organic layer was separated. The aqueous layer was then extracted with ethyl acetate (×3) and the organic layers were combined and dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by silica chromatography eluting with 10-80% ethyl acetatehexane to afford 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a light brown solid. LRMS (ESI) calc'd for C12H9N3 [M]+: 195, found 195.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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